molecular formula C10H14NO4P B3745481 (1-Acetamido-2-phenylethyl)phosphonic acid

(1-Acetamido-2-phenylethyl)phosphonic acid

Cat. No.: B3745481
M. Wt: 243.20 g/mol
InChI Key: JPLWBAQNOPYJKP-UHFFFAOYSA-N
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Description

(1-Acetamido-2-phenylethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a phenylethylamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: Common reagents used in this process include phosphorus trichloride (PCl3) and triethyl phosphite (P(OEt)3), with the reaction often carried out under reflux conditions .

Industrial Production Methods: Industrial production of (1-Acetamido-2-phenylethyl)phosphonic acid may involve large-scale batch or continuous flow processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: (1-Acetamido-2-phenylethyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1-Acetamido-2-phenylethyl)phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Acetamido-2-phenylethyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonic acid group mimics the phosphate group in biological molecules, allowing it to inhibit metabolic enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: (1-Acetamido-2-phenylethyl)phosphonic acid is unique due to its specific structural features, which combine the properties of both an acetamido group and a phosphonic acid group. This combination allows it to interact with a wide range of biological targets and exhibit diverse chemical reactivity .

Properties

IUPAC Name

(1-acetamido-2-phenylethyl)phosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14NO4P/c1-8(12)11-10(16(13,14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,11,12)(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLWBAQNOPYJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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